![molecular formula C16H13ClF2N2O2S B238012 N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis. This compound was first synthesized in 1971 and has since been extensively studied for its potential therapeutic benefits.
Mécanisme D'action
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the process of inflammation and pain. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to inhibit the activity of platelet aggregation, reduce the production of reactive oxygen species, and improve endothelial function. These effects may contribute to the potential therapeutic benefits of this compound in various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in lab experiments is its well-established mechanism of action and pharmacokinetics. This compound has been extensively studied and its effects are well understood. However, one limitation of using this compound in lab experiments is its potential for off-target effects. This compound may interact with other enzymes and receptors in addition to COX enzymes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea. One area of interest is the potential therapeutic benefits of this compound in Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the potential use of this compound in cancer treatment. Further studies are needed to determine the efficacy of this compound in different types of cancer, as well as the optimal dose and duration of treatment. Finally, further studies are needed to determine the potential off-target effects of this compound and to develop more selective COX inhibitors with fewer side effects.
Méthodes De Synthèse
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea can be synthesized using a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-(difluoromethoxy)aniline to form the intermediate 4-chlorobenzoyl-2-(difluoromethoxy)aniline. This intermediate is then converted to this compound using thiourea and sodium hydroxide.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been extensively studied for its potential therapeutic benefits in various conditions such as arthritis, Alzheimer's disease, and cancer. In arthritis, this compound has been shown to reduce pain and inflammation by inhibiting the activity of cyclooxygenase (COX) enzymes. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are thought to contribute to the development of the disease. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis (programmed cell death).
Propriétés
Formule moléculaire |
C16H13ClF2N2O2S |
|---|---|
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C16H13ClF2N2O2S/c17-11-7-5-10(6-8-11)9-14(22)21-16(24)20-12-3-1-2-4-13(12)23-15(18)19/h1-8,15H,9H2,(H2,20,21,22,24) |
Clé InChI |
GBXRHMCAQGZZBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
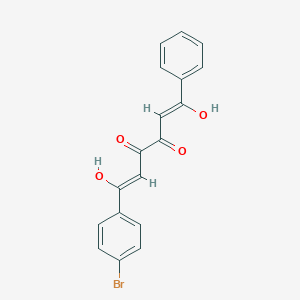
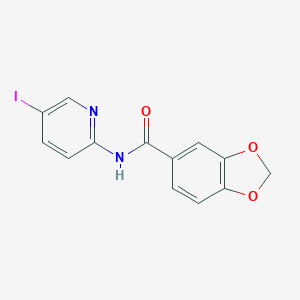
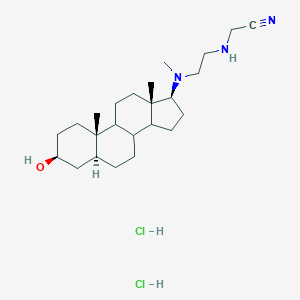
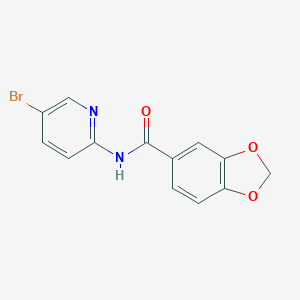
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
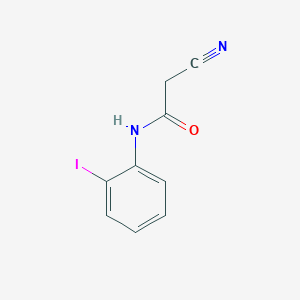
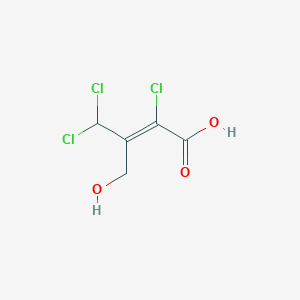

![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)